4-(4-氯-2-甲氧基-5-甲基苯基)氨基甲酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

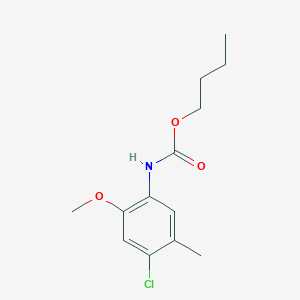

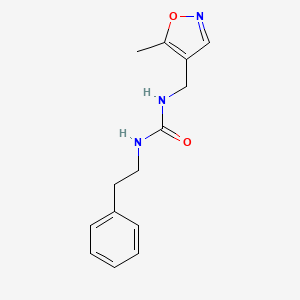

Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is a chemical compound that belongs to the class of phenylcarbamates. These compounds are known for their biological activity and are often studied for their inhibitory effects on enzymes such as cholinesterases. Phenylcarbamates can have various substituents that affect their activity and properties.

Synthesis Analysis

The synthesis of related phenylcarbamates often involves multiple steps, including acylation, nucleophilic substitution, and reduction. For instance, the synthesis of a similar compound, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, was achieved through a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The total yield of this process was reported to be 81% . Although the exact synthesis of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is not detailed, it is likely to follow a similar pathway with specific modifications to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of phenylcarbamates is characterized by the presence of a phenyl group linked to a carbamate moiety. Substituents on the phenyl ring, such as chloro, methoxy, and methyl groups, can significantly influence the molecular interactions and stability of the compound. The exact molecular structure analysis of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is not provided, but techniques such as mass spectrometry (MS) and nuclear magnetic resonance (1HNMR) are typically used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Phenylcarbamates can participate in various chemical reactions, primarily as inhibitors of cholinesterase enzymes. The inhibitory effect is influenced by the nature of the substituents on the phenyl ring. For example, 3-[(ethoxycarbonyl)amino]phenyl (4-chloro-phenyl)carbamate was found to be an effective inhibitor for butyrylcholinesterase under certain conditions . The chemical reactivity of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate in such enzymatic reactions would depend on its specific structure and the presence of the enzyme, whether in solution or immobilized on an electrode surface.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylcarbamates, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like chloro, methoxy, and methyl groups can affect these properties. The electrochemical behavior of these compounds can be studied using electrochemical sensors, which can provide insights into their interaction with enzymes and their inhibitory potency. Michaelis constants and maximum reaction rates can be calculated to assess their effectiveness as enzyme inhibitors . The specific properties of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate would need to be studied in detail to provide a comprehensive analysis.

科学研究应用

手性异构体与生物活性

对 [5-氨基-1,2-二氢-3-(4-羟基苯基)-2-甲基吡啶[3,4-b]吡嗪-7-基]氨基甲酸乙酯手性异构体的研究突出了立体化学在生物活性中的重要性。合成化合物的 S 和 R 异构体在生物系统中表现出不同的效力,强调了手性合成在药物和抗有丝分裂剂开发中的重要性 (Temple & Rener, 1992)。

定向锂化和功能化

对 N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基 [2-(4-甲氧基苯基)乙基]氨基甲酸酯的定向锂化研究探索了一种化合物功能化的方法,这对于在有机合成中创建药理活性分子或中间体至关重要 (Smith, El‐Hiti, & Alshammari, 2013)。

氯代乙酰胺除草剂的代谢

对氯代乙酰胺除草剂及其代谢物在人和大鼠肝微粒体中的比较代谢研究提供了对氨基甲酸酯化合物的代谢途径和潜在毒理学特征的见解。这些研究有助于了解广泛使用的农业化学品对环境和健康的影响 (Coleman et al., 2000)。

杀虫剂代谢

已经研究了 3,5-二叔丁基苯基 N-甲基氨基甲酸酯在昆虫和由小鼠肝酶代谢的情况,以了解生化转化和潜在的抗性机制。此类研究对于设计更有效和更安全的杀虫剂至关重要 (Douch & Smith, 1971)。

抗菌特性

对来自 Rhynchosia suaveolens 的联苯的抗菌特性的研究,包括含有甲氧基和甲基的化合物,有助于寻找新的抗菌剂。这项研究证明了苯基氨基甲酸酯在新型抗生素开发中的潜力 (Khan & Shoeb, 1984)。

作用机制

Target of Action

The primary targets of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their resonance stabilization, which allows for various types of reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate interacts with its targets through a series of chemical reactions. For instance, it can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This radical can then undergo further reactions, such as substitution with other groups .

Biochemical Pathways

The biochemical pathways affected by Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate are likely to involve the formation and rearrangement of carbon-carbon bonds. For example, it may participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents, which could be influenced by the presence of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate .

Result of Action

The molecular and cellular effects of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate’s action would depend on the specific reactions it participates in. For instance, if it undergoes Suzuki–Miyaura cross-coupling, it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

属性

IUPAC Name |

butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-4-5-6-18-13(16)15-11-7-9(2)10(14)8-12(11)17-3/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCPWSKVADGVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(C(=C1)C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)

![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)